N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a piperidine-1-carboxamide derivative featuring a 2,3-dimethoxyphenyl urea moiety and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl substituent at the piperidine C4 position.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4/c1-26-12-5-3-4-11(13(12)27-2)21-16(25)24-8-6-10(7-9-24)14-22-23-15(28-14)17(18,19)20/h3-5,10H,6-9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSALSCJPJZAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound that belongs to the arylpiperidinecarboxamide class, characterized by its complex structure that includes a piperidine ring and an oxadiazole moiety. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 400.358 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a trifluoromethyl group and an aromatic system containing methoxy groups .
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole ring possess significant antimicrobial properties. For example, studies have demonstrated that various oxadiazole derivatives exhibit antibacterial and antifungal activities against multiple pathogens. Dhumal et al. (2016) highlighted the effectiveness of certain oxadiazole compounds against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound 8a | Antitubercular | Mycobacterium bovis | Dhumal et al. (2016) |
| Compound 17a | Antibacterial | Staphylococcus aureus | Desai et al. (2016) |
| Compound 18b | Antifungal | Candida albicans | Desai et al. (2018) |
Cytotoxicity and Cancer Research
The compound's structural components suggest potential anticancer properties. Oxadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, novel derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies indicated that certain oxadiazole compounds could significantly reduce cell viability with IC50 values in the micromolar range .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 17a | MCF-7 | 0.65 | MDPI (2020) |
| Compound 17b | HeLa | 2.41 | MDPI (2020) |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have suggested that these compounds can bind effectively to key enzymes involved in metabolic pathways or cellular signaling processes, leading to the induction of apoptosis or inhibition of bacterial growth .
Comparison with Similar Compounds
Structural Features and Substitutions
The target compound shares a piperidine-1-carboxamide scaffold with multiple analogs, but variations in substituents significantly alter properties. Below is a comparative analysis:
Key Observations:
- Trifluoromethyl vs. Halogen Substitutions : The target compound’s trifluoromethyl-oxadiazole group (electron-withdrawing) contrasts with bromo (compound 56 ) or chloro (compound in ) substituents. Trifluoromethyl groups typically improve metabolic stability and binding to hydrophobic pockets .
Q & A
Q. Q1. What are the key steps for synthesizing N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide, and how can reaction yields be optimized?
A1. Synthesis typically involves:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of thiosemicarbazide intermediates under acidic conditions (e.g., POCl₃) .
- Coupling : Amide bond formation between the piperidine-carboxamide and substituted phenyl groups using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .
Optimization : Adjusting stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl to oxadiazole-thiol) and using K₂CO₃ as a base in DMF at room temperature enhances yields (~70–85%) .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), trifluoromethyl (δ ~4.3 ppm), and piperidine protons (δ 1.5–3.5 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), oxadiazole carbons (δ 160–170 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. Q3. What computational strategies can predict the compound’s binding affinity to biological targets?
A3.
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The trifluoromethyl group’s electronegativity and oxadiazole’s π-π stacking may enhance binding .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., N-(4-fluorophenyl) derivatives) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. Q4. How does the 2,3-dimethoxyphenyl moiety influence the compound’s metabolic stability?
A4.
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy groups may reduce CYP450-mediated oxidation compared to unsubstituted phenyl rings .
- Metabolite ID : Use H/D exchange and MS/MS to detect O-demethylation products .
- Comparative studies : Replace with 3,4-dimethoxy or 2-fluorophenyl groups to assess stability-activity trade-offs .
Q. Q5. What contradictions exist in reported biological activity data for similar piperidine-oxadiazole derivatives?
A5. Contradictions include:
- Anticancer activity : Some analogs (e.g., 5-trifluoromethyl oxadiazoles) show IC₅₀ < 1 μM in leukemia cells, while others (e.g., methyl-substituted) are inactive. This suggests the trifluoromethyl group is critical for potency .
- Solubility vs. permeability : High logP (>3) improves membrane permeability but reduces aqueous solubility, complicating in vivo efficacy .
Resolution : Use prodrug strategies (e.g., phosphate esters) or nanoformulations to balance properties .
Q. Q6. How can researchers design SAR studies to optimize this compound’s selectivity?
A6. Focus on:
- Core modifications : Replace piperidine with morpholine or azetidine to alter steric bulk and hydrogen bonding .
- Substituent effects : Test electron-withdrawing (e.g., -CF₃, -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring .
- Bioisosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole to modulate target engagement .
Q. Q7. What analytical challenges arise in quantifying this compound in biological matrices?
A7. Key challenges:
- Matrix effects : Plasma proteins may bind the lipophilic trifluoromethyl group, requiring protein precipitation (e.g., acetonitrile) or SPE for extraction .
- Detection limits : Use UPLC-MS/MS with a C18 column and MRM transitions (e.g., m/z 450 → 432 for quantification) to achieve sensitivity <1 ng/mL .
- Internal standards : Deuterated analogs (e.g., d₃-methoxy) improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
